1-Benzyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile
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Overview
Description
1-Benzyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound features a unique combination of functional groups, including a benzyl group, an ethylpiperazine moiety, a fluoro substituent, and a nitrile group, which may contribute to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile typically involves multiple steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro substituent: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base.
Incorporation of the ethylpiperazine moiety: This step involves nucleophilic substitution reactions with ethylpiperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Benzyl halides, ethylpiperazine, fluorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinolone derivatives.
Medicine: Potential antibacterial or antiviral agent due to its quinolone core.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile would likely involve interaction with bacterial DNA gyrase or topoisomerase IV, similar to other quinolones. These enzymes are crucial for DNA replication and transcription, and their inhibition can lead to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic.
Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.
Norfloxacin: Used to treat urinary tract infections.
Uniqueness
1-Benzyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile is unique due to its specific combination of functional groups, which may confer distinct biological properties compared to other quinolones. The presence of the benzyl and ethylpiperazine groups could enhance its binding affinity to target enzymes or improve its pharmacokinetic profile.
Properties
IUPAC Name |
1-benzyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O/c1-2-26-8-10-27(11-9-26)22-13-21-19(12-20(22)24)23(29)18(14-25)16-28(21)15-17-6-4-3-5-7-17/h3-7,12-13,16H,2,8-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHANKKRCHEEBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)CC4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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